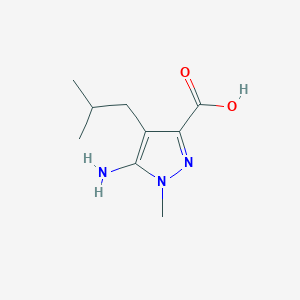

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-amino-1-methyl-4-(2-methylpropyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H15N3O2/c1-5(2)4-6-7(9(13)14)11-12(3)8(6)10/h5H,4,10H2,1-3H3,(H,13,14) |

InChI Key |

DQWDTIAWKRTSLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N(N=C1C(=O)O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | Not provided | 1-Me, 4-(2-Me propyl), 5-NH₂ | C₉H₁₅N₃O₂ (est.) | ~197.24 (est.) | N/A |

| 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid | 1006494-49-0 | 1-iPr, 5-NH₂ | C₇H₁₁N₃O₂ | 169.18 | 0.85 |

| 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | 117860-54-5 | 1-Me, 3-NH₂ | C₅H₇N₃O₂ | 141.13 | 0.87 |

| 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | 956755-70-7 | 1-(2-Me propyl), 3-Me, 5-Cl | C₉H₁₃ClN₂O₂ | 216.67 | Not provided |

| 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 1053164-76-3 | 1-Ph, 5-NH₂ | C₁₀H₉N₃O₂ | 203.20 | 0.84 |

Key Observations :

The amino group at position 5 distinguishes it from analogs like 5-chloro derivatives (), which may exhibit different electronic properties and hydrogen-bonding capabilities .

Similarity Scores: The highest similarity score (0.87) belongs to 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5), likely due to shared methyl and amino groups, though positional differences (amino at position 3 vs. 5) alter reactivity .

Molecular Weight and Polarity: The chloro-substituted analog (CAS 956755-70-7) has a higher molecular weight (216.67 g/mol) due to the chlorine atom, which also increases hydrophobicity compared to the amino-substituted target compound . Phenyl-substituted analogs (e.g., CAS 1053164-76-3) exhibit greater aromaticity, which may enhance π-π stacking interactions in biological systems .

Biological Activity

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1512387-68-6) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 1512387-68-6 |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapeutics. Research indicates that compounds with a pyrazole core exhibit significant antiproliferative effects against various cancer cell lines.

- In vitro Studies : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells, with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin. For instance, certain derivatives showed IC₅₀ values in the range of 0.2–1.7 µM against human cancer cell lines such as MCF-7 and A549 .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have been widely documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes.

- Mechanism of Action : Pyrazoles may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways, leading to reduced production of inflammatory mediators .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in relation to targets involved in cancer progression and inflammation.

- Enzyme Targets : Research indicates that pyrazoles can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- Study on Anticancer Properties : A recent investigation into the anticancer activity of various pyrazole derivatives found that those with specific substitutions exhibited enhanced potency against multiple cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could reduce inflammatory markers in vitro and in vivo models, indicating their potential therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.